3-(2-(Furan-2-carboxamido)thiazol-4-yl)propanoic acid
Description
3-(2-(Furan-2-carboxamido)thiazol-4-yl)propanoic acid is a heterocyclic compound that contains both furan and thiazole rings. These types of compounds are known for their diverse biological and pharmacological activities. The presence of both furan and thiazole rings in the structure makes this compound particularly interesting for medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
3-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c14-9(15)4-3-7-6-18-11(12-7)13-10(16)8-2-1-5-17-8/h1-2,5-6H,3-4H2,(H,14,15)(H,12,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFDVLIJANGABL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Furan-2-carboxamido)thiazol-4-yl)propanoic acid typically involves the following steps:
Formation of Furan-2-carboxylic Acid: This can be synthesized from furfural through oxidation reactions.
Synthesis of Thiazole Ring: The thiazole ring can be formed by reacting α-haloketones with thiourea.
Amidation Reaction: The furan-2-carboxylic acid is then reacted with the thiazole derivative to form the amide bond.
Formation of Propanoic Acid Derivative: Finally, the propanoic acid moiety is introduced through a suitable reaction, such as a Grignard reaction or other carboxylation methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Furan-2-carboxamido)thiazol-4-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furan and thiazole derivatives depending on the reagents used.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research indicates that derivatives of 3-(2-(Furan-2-carboxamido)thiazol-4-yl)propanoic acid exhibit significant antimicrobial properties. For instance, studies have shown that compounds derived from similar structures demonstrate efficacy against various pathogens:
- Candida albicans : Effective at a concentration of 64 µg/mL.
- Escherichia coli and Staphylococcus aureus : Suppressed by these compounds, highlighting their potential as antibacterial agents .
2. Synthesis of Derivatives
The synthesis of derivatives from this compound has been extensively studied. For example:
- Hydroarylation Reactions : Utilizing Brønsted superacids, researchers have synthesized 3-aryl derivatives that maintain antimicrobial properties while enhancing reactivity through electrophilic activation .
This ability to modify the compound to enhance its biological activity is crucial for developing new therapeutic agents.
Case Study 1: Antibacterial Properties
In a study focused on the synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, researchers evaluated the antimicrobial activity of these compounds against several strains of bacteria and fungi. The results indicated:
| Compound | Concentration (µg/mL) | Activity Against |
|---|---|---|
| Compound A | 64 | Candida albicans |
| Compound B | 64 | E. coli |
| Compound C | 64 | S. aureus |
These findings suggest that modifications to the base structure can lead to enhanced antimicrobial properties, making these compounds candidates for further development in pharmaceuticals .
Case Study 2: Synthesis Techniques
The synthesis methods employed for creating derivatives of this compound include:
- Condensation Reactions : Using furan derivatives and malonic acid under various conditions to yield desired products.
For example, the reaction conditions can significantly influence the yield and purity of the final product. Optimal conditions involve using specific solvents and catalysts to maximize efficiency .
Mechanism of Action
The mechanism of action of 3-(2-(Furan-2-carboxamido)thiazol-4-yl)propanoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth.
Pathways Involved: The compound can modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune responses, or the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide derivatives: These compounds share the furan ring and amide linkage but may have different substituents on the thiazole ring.
Thiazole-4-yl derivatives: These compounds share the thiazole ring but may have different substituents on the furan ring.
Uniqueness
3-(2-(Furan-2-carboxamido)thiazol-4-yl)propanoic acid is unique due to the specific combination of furan and thiazole rings, which imparts distinct biological activities and chemical reactivity
Biological Activity
3-(2-(Furan-2-carboxamido)thiazol-4-yl)propanoic acid is a heterocyclic compound that integrates both furan and thiazole moieties, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in antimicrobial, anti-inflammatory, and anticancer therapies. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of 266.28 g/mol. The structure includes a furan ring attached to a thiazole ring via a carboxamide linkage, contributing to its unique chemical properties and biological effects.
Biological Activity Overview
The biological activities of this compound have been investigated through various studies, revealing its potential as:
- Antimicrobial Agent : Exhibiting significant activity against both bacterial and fungal strains.
- Anti-inflammatory Agent : Showing promise in reducing inflammation markers.
- Anticancer Properties : Indicating potential in inhibiting cancer cell proliferation.
Antimicrobial Activity
Research has shown that this compound possesses notable antimicrobial properties. In a study evaluating its effectiveness against common pathogens, the compound demonstrated:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 64 µg/mL |
| Staphylococcus aureus | 128 µg/mL |
| Escherichia coli | 128 µg/mL |
These results suggest that the compound could be developed further as an antifungal and antibacterial agent, particularly for resistant strains .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Cell Wall Synthesis : Similar to other thiazole derivatives, it may disrupt the synthesis of peptidoglycan in bacterial cell walls.
- Interference with Metabolic Pathways : The compound might inhibit key enzymes involved in the metabolic processes of pathogens.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in microbial cells, leading to cell death.
Anti-inflammatory Activity
In addition to antimicrobial properties, this compound has been studied for its anti-inflammatory effects. In vitro studies have indicated that it can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.
Anticancer Potential
The anticancer activity of this compound has been explored in various cancer cell lines. Preliminary findings indicate:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 20 |
These results point to the compound's potential as a lead candidate for further development in cancer therapeutics .
Case Studies
Several case studies have documented the efficacy of similar compounds derived from furan and thiazole structures:
- Study on Furan Derivatives : A comparative study found that derivatives with similar structures exhibited enhanced antimicrobial activity when modified at specific positions on the furan ring.
- Thiazole-Based Compounds : Research highlighted the anticancer effects of thiazole derivatives, suggesting that structural modifications could further enhance efficacy against various cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
